Product packaging for Cbz-NH-PEG36-C2-acid(Cat. No.:)

Cbz-NH-PEG36-C2-acid

Cat. No.: B8025724
M. Wt: 1809.1 g/mol
InChI Key: ZREWDYRIPQHNRJ-UHFFFAOYSA-N
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Description

Contextualization of Bifunctional Polyethylene (B3416737) Glycol Linkers in Chemical Synthesis

Bifunctional polyethylene glycol (PEG) linkers are indispensable tools in modern chemical synthesis, particularly in the fields of bioconjugation and drug delivery. broadpharm.comnih.gov These linkers consist of a PEG backbone with two different reactive functional groups at its ends, allowing for the covalent attachment of two distinct molecules. jenkemusa.com This "heterobifunctional" nature is key to their utility, enabling the construction of complex molecular architectures. For instance, one end of the PEG linker can be attached to a therapeutic drug, while the other end is conjugated to a targeting moiety like an antibody, creating an antibody-drug conjugate (ADC). broadpharm.com

The PEG component itself imparts several advantageous properties. It is known for its hydrophilicity, biocompatibility, and ability to increase the hydrodynamic volume of the conjugated molecule. sigmaaldrich.comresearchgate.net This can lead to improved solubility, reduced immunogenicity, and prolonged circulation times in the body. broadpharm.comnih.gov The synthesis of these bifunctional linkers often involves the sequential modification of a dihydroxy PEG, where one hydroxyl group is reacted while the other is protected, followed by the derivatization of the second hydroxyl group. google.com

Historical Development of Protected Amine- and Carboxylic Acid-Functionalized PEG Derivatives

The development of PEG derivatives with protected amine and carboxylic acid functionalities has been a significant advancement in bioconjugation chemistry. The ability to have two distinct reactive groups, one of which is temporarily masked (protected), allows for controlled, stepwise conjugation reactions. This is crucial for creating well-defined bioconjugates with specific stoichiometries and sites of attachment.

Early methods for creating functionalized PEGs often resulted in a mixture of products. However, the need for precision in applications like targeted drug delivery spurred the development of more sophisticated synthetic routes. These routes allow for the creation of heterobifunctional PEGs with a protected amine at one end and a carboxylic acid at the other. biochempeg.com Common amine protecting groups include tert-butyloxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc), each with its specific deprotection conditions. biochempeg.compolysciences.com The carboxylic acid group can be readily activated to react with amine groups on biomolecules, forming stable amide bonds. nih.govaxispharm.com The synthesis of these derivatives often involves the modification of copoly(allyl glycidyl (B131873) ether/ethylene (B1197577) oxide) to introduce carboxylic acid pendant groups. tandfonline.com

Significance of Polyethylene Glycol (PEG) Scaffolds in Bioconjugation Chemistry Research

Polyethylene glycol (PEG) scaffolds are of paramount importance in bioconjugation chemistry research due to their unique set of properties that address many of the challenges associated with modifying biological molecules. sigmaaldrich.comresearchgate.net The process of covalently attaching PEG chains to molecules, known as PEGylation, is a widely used strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins, peptides, and small molecule drugs. nih.govsigmaaldrich.com

The hydrophilicity and high mobility of the PEG chain create a shield around the conjugated biomolecule, which can mask it from the immune system and proteolytic enzymes, thereby reducing immunogenicity and degradation. broadpharm.comnih.gov This shielding effect also increases the hydrodynamic size of the molecule, leading to reduced renal clearance and a longer circulation half-life in the bloodstream. broadpharm.com Furthermore, PEG scaffolds can improve the solubility of hydrophobic drugs, facilitating their administration and delivery. researchgate.net The versatility of PEG chemistry allows for the creation of linear, branched, or multi-arm structures, each offering different advantages for specific applications in drug delivery and tissue engineering. sigmaaldrich.comsigmaaldrich.com

Overview of Carbobenzyloxy (CBZ) and Amide Linkages in Advanced Synthetic Strategies

The Carbobenzyloxy (CBZ or Z) group is a well-established amine protecting group in organic synthesis, particularly in peptide synthesis. total-synthesis.combachem.comnumberanalytics.com Introduced by Bergmann and Zervas, it played a pivotal role in the early development of controlled peptide synthesis. total-synthesis.com The CBZ group is introduced by reacting an amine with benzyl (B1604629) chloroformate, forming a carbamate (B1207046) that is stable to a range of reaction conditions. total-synthesis.comnumberanalytics.com A key advantage of the CBZ group is its selective removal by catalytic hydrogenation or under strong acidic conditions, which allows for the deprotection of the amine without affecting other sensitive functional groups. ontosight.aipeptide.com This orthogonality is crucial in multi-step synthetic strategies. total-synthesis.com

Amide linkages are fundamental covalent bonds in chemistry and biology, most notably forming the backbone of proteins. bionordika.no In bioconjugation, the formation of a stable amide bond between a carboxylic acid and an amine is a common and reliable method for linking molecules. nih.govnumberanalytics.comresearchgate.net This bond is exceptionally stable under a wide range of physiological conditions. bionordika.noraineslab.com The reaction is often facilitated by activating the carboxylic acid with reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). medkoo.combiochempeg.com The robustness and predictability of amide bond formation make it a cornerstone of advanced synthetic strategies for creating complex bioconjugates. nih.govraineslab.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C83H157NO40 B8025724 Cbz-NH-PEG36-C2-acid

Properties

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(phenylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C83H157NO40/c85-82(86)6-8-88-10-12-90-14-16-92-18-20-94-22-24-96-26-28-98-30-32-100-34-36-102-38-40-104-42-44-106-46-48-108-50-52-110-54-56-112-58-60-114-62-64-116-66-68-118-70-72-120-74-76-122-78-79-123-77-75-121-73-71-119-69-67-117-65-63-115-61-59-113-57-55-111-53-51-109-49-47-107-45-43-105-41-39-103-37-35-101-33-31-99-29-27-97-25-23-95-21-19-93-17-15-91-13-11-89-9-7-84-83(87)124-80-81-4-2-1-3-5-81/h1-5H,6-80H2,(H,84,87)(H,85,86)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZREWDYRIPQHNRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C83H157NO40
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1809.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Cbz N Amido Peg36 Acid and Analogous Linkers

Strategies for the Preparation of Polyethylene (B3416737) Glycol Chains with Controlled Length and Dispersity

The cornerstone of a well-defined PEG linker is a chain of a specific, uniform length, a property known as monodispersity. Polydispersity, or a mixture of chains of varying lengths, can lead to heterogeneous products with inconsistent pharmacological profiles. To this end, several synthetic strategies have been developed to produce monodisperse PEG scaffolds.

Stepwise Synthesis Approaches for Monodisperse PEG Scaffolds

Stepwise synthesis offers a robust method for constructing monodisperse PEG chains by the sequential addition of defined PEG units. This approach provides precise control over the final chain length. A common strategy involves a repetitive cycle of deprotection and coupling reactions.

More recently, a more efficient two-step, one-pot approach has been developed. beilstein-journals.org This method utilizes a base-labile protecting group, such as the phenethyl group. beilstein-journals.orgd-nb.info The key advantage of this strategy is that the deprotection (removal of the base-labile group) and the coupling reaction can be performed sequentially in the same reaction vessel without the need for intermediate isolation and purification. beilstein-journals.orgresearchgate.net This streamlined process significantly reduces synthesis time, solvent consumption, and cost. beilstein-journals.org

Synthesis Approach Number of Steps per Cycle Number of Pots Key Features References
Traditional Stepwise Synthesis3 (Deprotection, Deprotonation, Coupling)2Requires isolation of intermediates. beilstein-journals.orgnih.gov
One-Pot Stepwise Synthesis2 (Deprotection, Coupling)1No intermediate isolation needed. beilstein-journals.orgd-nb.info

Solid-phase synthesis has also been successfully applied to the stepwise production of monodisperse PEGs. nih.gov In this technique, the initial PEG unit is attached to a solid support, such as a resin. The subsequent PEG monomers are then added in a stepwise fashion. A key benefit of this approach is the simplification of the purification process, as excess reagents and byproducts can be easily washed away from the resin-bound PEG chain. nih.gov This methodology can be automated, further enhancing its efficiency for producing well-defined PEG structures. researchgate.netresearchgate.net

Role of Protecting Groups in Sequential PEG Elongation

Protecting groups are indispensable in the stepwise synthesis of monodisperse PEGs, as they prevent unwanted side reactions and ensure the regioselective elongation of the PEG chain. The choice of protecting group significantly impacts the efficiency and practicality of the synthesis.

Acid-labile protecting groups, with the 4,4′-dimethoxytrityl (DMTr) group being a prominent example, have been extensively used. beilstein-journals.orgnih.gov The DMTr group can be readily removed under mild acidic conditions. However, a notable drawback is that the deprotection reaction is reversible, which can complicate the synthesis, especially on a larger scale. mtu.edu

Base-labile protecting groups, such as the phenethyl group, have emerged as a valuable alternative. beilstein-journals.orgd-nb.info A significant advantage of these groups is that their removal is typically irreversible, leading to cleaner reactions and higher yields. d-nb.info Furthermore, the conditions required for removing a base-labile group can be engineered to be compatible with the subsequent coupling step, enabling the development of one-pot synthesis strategies. beilstein-journals.org For a base-labile group to be effective in this context, it must be removable under specific basic conditions while remaining stable during the Williamson ether formation, which also occurs under basic conditions. d-nb.info

Protecting Group Class Example Deprotection Condition Key Advantages Key Disadvantages References
Acid-LabileDimethoxytrityl (DMTr)Mild AcidWell-establishedReversible deprotection beilstein-journals.orgnih.gov
Base-LabilePhenethylBaseIrreversible deprotection, Enables one-pot synthesisRequires careful selection for stability beilstein-journals.orgd-nb.info

Other protecting groups, including benzyl (B1604629) and silyl ethers, have also been employed in PEG synthesis, though they often necessitate the traditional multi-pot approach. beilstein-journals.org

Installation of Terminal Functionalities: Carboxylic Acid and Protected Amine Moieties

For linkers like CBZ-N-amido-PEG36-acid, the presence of specific terminal groups is essential for their intended application. The carboxylic acid provides a handle for conjugation to amine-containing molecules, while the protected amine allows for further modification after the removal of the protecting group.

Selective Functionalization of PEG Chain Ends

The introduction of terminal functionalities onto a PEG chain requires precise chemical control to ensure that the desired groups are installed at the correct positions and that the integrity of the PEG backbone is maintained.

To introduce a carboxylic acid group, a common method involves the oxidation of a terminal primary alcohol. Alternatively, a PEG with a terminal hydroxyl group can be reacted with an anhydride, such as succinic anhydride, to form an ester linkage with a terminal carboxylic acid. Another approach is to terminate a living anionic polymerization of ethylene (B1197577) oxide with carbon dioxide.

Introducing an amine group at the PEG terminus can be achieved through several methods. One common strategy involves converting the terminal hydroxyl group into a good leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution with an azide (B81097) and subsequent reduction to the amine. Alternatively, reductive amination of a PEG-aldehyde can be employed to introduce a primary or secondary amine. creativepegworks.combiochempeg.com

Terminal Group Synthetic Method Reagents References
Carboxylic AcidOxidation of terminal alcoholOxidizing agents (e.g., Jones reagent)
Reaction with anhydrideSuccinic anhydride
AmineNucleophilic substitutionTosyl chloride, Sodium azide, Reducing agent creativepegworks.com
Reductive aminationPEG-aldehyde, Ammonia/amine, Reducing agent creativepegworks.combiochempeg.com

Integration of Carbobenzyloxy (CBZ) Protection for Amino Groups

To prevent the amine functionality from undergoing unwanted reactions during subsequent synthetic steps or storage, it is often protected with a suitable protecting group. The carbobenzyloxy (Cbz or Z) group is a widely used protecting group for amines due to its stability under a range of conditions and its relatively straightforward removal. highfine.com

The Cbz group is typically introduced by reacting the amine-terminated PEG with benzyl chloroformate (Cbz-Cl) under basic conditions. highfine.com The reaction is often carried out in the presence of a base, such as sodium carbonate or an organic base, to neutralize the hydrochloric acid that is generated as a byproduct. highfine.com An interesting and environmentally friendly approach involves the use of PEG-600 as a reaction medium for the N-Cbz protection of amines. highfine.comresearchgate.net

The Cbz group is stable to basic and most aqueous acidic conditions. ijacskros.com It is most commonly removed by catalytic hydrogenation (e.g., using H₂ gas and a palladium catalyst), which cleaves the benzylic C-O bond to release the free amine, toluene (B28343), and carbon dioxide. organic-chemistry.org This orthogonality to many other protecting groups makes it a valuable tool in multistep organic synthesis. vectorlabs.com

Introduction of Carboxylic Acid Termini

A crucial step in the synthesis of heterobifunctional PEG linkers like CBZ-N-amido-PEG36-acid is the precise installation of a carboxylic acid group at one end of the polymer chain. This functional group serves as a key handle for subsequent conjugation reactions, typically with amine-containing molecules, to form stable amide bonds. labinsights.nl

The synthesis often starts with a PEG diol (HO-PEG-OH) or a monomethoxy-PEG (mPEG-OH). The terminal hydroxyl group(s) must be chemically modified. A common and effective method for this transformation is through oxidation. One established protocol involves the use of 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) as a catalyst in the presence of a regenerative oxidant like potassium bromide (KBr) in an aqueous solution. labinsights.nl This system selectively oxidizes the primary alcohol at the PEG terminus to a carboxylic acid under mild conditions.

Another versatile strategy begins with the conversion of the terminal hydroxyl group into a better leaving group, such as a mesylate (mPEG-OMs). This activated intermediate can then undergo a substitution reaction with the mono-alkoxide of a symmetrical diol. This step introduces a new terminal hydroxyl group, separated from the main PEG chain, which can then be subjected to mild oxidation to yield the desired carboxylic acid. researchgate.net This multi-step approach allows for the introduction of different spacer arms between the PEG chain and the terminal acid group. The choice of synthetic route depends on the desired final structure and the need to avoid degradation of the polymer chain, which can be a risk with harsher oxidation methods. researchgate.net

Amide Bond Formation in the Synthesis of the N-amido Linkage

The "N-amido" component of CBZ-N-amido-PEG36-acid refers to the stable amide bond that connects the Cbz-protected amino group to the PEG spacer. This linkage is fundamental to the linker's architecture and is typically formed through a standard peptide coupling reaction. The process involves the reaction of a PEG molecule functionalized with a carboxylic acid and an amine, which in this case is protected to allow for further, specific reactions at the other end of the linker.

The formation of this amide bond is a nucleophilic acyl substitution reaction. A carboxylic acid on the PEG precursor is "activated" to make it more electrophilic and susceptible to attack by the nucleophilic amine. This activation is necessary because carboxylic acids themselves are generally not reactive enough to form an amide bond under mild conditions. nih.gov The Cbz protecting group on the amine is stable under both acidic and basic conditions, ensuring it remains intact during the amide coupling and can be selectively removed later using methods like catalytic hydrogenation. vectorlabs.com

Utilization of Coupling Reagents (e.g., EDC, HATU, DCC)

The activation of the carboxylic acid is achieved using specific chemical agents known as coupling reagents. These reagents are central to forming amide bonds with high yields and minimal side reactions, particularly racemization in the case of chiral molecules. fishersci.co.ukluxembourg-bio.com Common classes of coupling reagents include carbodiimides and uronium/aminium or phosphonium salts of hydroxybenzotriazole derivatives. fishersci.co.uk

Carbodiimides : Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used. creativepegworks.combiochempeg.com They react with a carboxylic acid to form a highly reactive O-acylisourea intermediate. fishersci.co.uk This intermediate is then attacked by an amine to form the amide bond. A significant drawback of DCC is the formation of a dicyclohexylurea (DCU) byproduct, which is often insoluble in organic solvents and must be removed by filtration. peptide.com EDC is often preferred as its corresponding urea (B33335) byproduct is water-soluble, simplifying purification during aqueous workups. nih.gov To increase efficiency and reduce side reactions like racemization, carbodiimides are frequently used with additives such as 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS). luxembourg-bio.comresearchgate.net

Uronium/Aminium Salts : Reagents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are known for their high efficiency and rapid reaction times. peptide.com HATU and similar reagents based on the HOAt (1-hydroxy-7-azabenzotriazole) moiety are generally more effective and lead to less epimerization compared to their HOBt-based counterparts like HBTU. luxembourg-bio.com They are often used in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA). nih.gov

Coupling ReagentClassKey Features & ByproductsCommon Additives
DCC (Dicyclohexylcarbodiimide)Carbodiimide (B86325)Highly effective; produces insoluble dicyclohexylurea (DCU) byproduct. peptide.comHOBt, NHS
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)CarbodiimideWater-soluble urea byproduct, simplifying purification. nih.govHOBt, NHS
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)Uronium/Aminium SaltFast reaction rates, low racemization, highly efficient. peptide.comDIPEA (base)

Reaction Mechanisms in Aqueous and Organic Media for Amide Formation

The mechanism of amide bond formation is dependent on the solvent system, as the stability of reactive intermediates varies significantly between organic and aqueous environments.

In Organic Media: The most common approach involves activating a carboxylic acid using a coupling reagent in an aprotic organic solvent like dichloromethane (DCM) or dimethylformamide (DMF). fishersci.co.uk The general mechanism proceeds as follows:

Activation: The carboxylic acid attacks the coupling reagent (e.g., the carbodiimide, DCC) to form a highly reactive O-acylisourea intermediate. This intermediate is an excellent electrophile. luxembourg-bio.com

Nucleophilic Attack: The amine nucleophile attacks the carbonyl carbon of the O-acylisourea intermediate.

Tetrahedral Intermediate Formation & Collapse: A tetrahedral intermediate is formed, which then collapses, leading to the formation of the stable amide bond and the urea byproduct. luxembourg-bio.com

When additives like HOBt are used, the O-acylisourea intermediate reacts with HOBt first to form an active ester. This HOBt-ester is less reactive than the O-acylisourea but more stable, which helps to suppress side reactions and minimize racemization. The amine then reacts with this active ester to yield the desired amide. luxembourg-bio.com

In Aqueous Media: Performing amide bond formation in water is more challenging due to the competing hydrolysis of the activated carboxylic acid intermediate. However, certain reagents are designed to function in aqueous or partially aqueous systems.

Water-Soluble Carbodiimides (EDC): EDC is effective in aqueous solutions, often used to conjugate molecules to proteins. creativepegworks.combiochempeg.com The reaction typically proceeds by activating the carboxylic acid to form the O-acylisourea, which can then react with an amine. To improve efficiency and prevent hydrolysis, the reaction is often converted to a more stable NHS-ester by including N-hydroxysuccinimide. This two-step process involves first activating the acid with EDC and NHS, followed by the addition of the amine. broadpharm.com The reaction is sensitive to pH, typically carried out between pH 7 and 9. creativepegworks.combroadpharm.com

Triazine-based Reagents: Reagents such as DMTMM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) are particularly advantageous for promoting amide synthesis directly in aqueous or alcohol-based media without significant ester formation. luxembourg-bio.com

Enzymatic Methods: Biocatalytic approaches using enzymes like lipases can form amide bonds in aqueous environments by shifting the reaction equilibrium, often by removing the water byproduct. rsc.org ATP-dependent enzymes can also be used, which activate the carboxylic acid by forming a highly reactive acyl-phosphate intermediate. rsc.org

Purification and Isolation Strategies for PEGylated Compounds in Academic Research

The purification of PEGylated compounds presents unique challenges. These molecules are often non-crystalline, viscous oils or waxy solids that are difficult to handle and purify using traditional methods like crystallization or standard column chromatography. acs.org The PEGylation process itself can result in a complex mixture of the desired product, unreacted starting materials, and byproducts. Therefore, specialized purification strategies are required.

Chromatographic Techniques: Chromatography is a cornerstone of PEGylated compound purification. The choice of method depends on the specific properties of the target molecule and the impurities to be removed.

Size Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic radius. This technique is highly effective for removing low molecular weight impurities, such as unreacted PEG reagents or byproducts from the coupling reaction, from the much larger PEGylated product.

Reverse Phase Chromatography (RP-HPLC): RPC separates molecules based on hydrophobicity. It is widely used for purifying peptides and small proteins and can be applied to their PEGylated conjugates, often at an analytical scale to identify PEGylation sites or separate isomers.

Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on hydrophobic interactions but under less denaturing conditions than RPC. It serves as a useful complementary technique to IEX.

Non-Chromatographic Techniques: In addition to chromatography, other methods are employed, especially for handling the physical properties of PEG compounds.

Complexation with Salts: A novel strategy involves the complexation of PEG-containing compounds with magnesium chloride (MgCl₂). This process can transform oily or waxy PEG intermediates into manageable, free-flowing solids. acs.orgthieme-connect.com These solid complexes can be easily isolated by filtration, significantly simplifying handling and purification. The PEG compound can then be decomplexed and recovered through an aqueous workup. thieme-connect.com

Dialysis and Filtration: For large PEGylated molecules like proteins, dialysis or tangential flow filtration can be effective for removing small molecule impurities and excess PEG reagents. biosyn.com

Purification MethodPrinciple of SeparationPrimary Application in PEG Synthesis
Size Exclusion Chromatography (SEC) Molecular Size / Hydrodynamic RadiusRemoval of unreacted small molecules (e.g., coupling reagents, excess PEG).
Ion Exchange Chromatography (IEX) Net ChargeSeparation of PEGylated product from unreacted charged molecules; separation of positional isomers.
Reverse Phase Chromatography (RP-HPLC) HydrophobicityAnalytical separation of isomers and purification of smaller PEGylated molecules.
Complexation with MgCl₂ Formation of a solid complexIsolation and improved handling of oily/waxy PEG intermediates. acs.orgthieme-connect.com
Dialysis / Gel Filtration Molecular SizeRemoval of small molecule impurities from large PEGylated biomolecules. biosyn.com

Reactive Chemistry and Functionalization Strategies of Cbz N Amido Peg36 Acid

Deprotection Chemistry of the Carbobenzyloxy (CBZ) Group

The Carbobenzyloxy (Cbz or Z) group is a widely utilized amine-protecting group in organic synthesis, particularly in peptide chemistry, due to its stability under various conditions. tdcommons.orgresearchgate.net Its removal, or deprotection, is a critical step to liberate the primary amine for subsequent functionalization. The Cbz group is notably stable under mildly acidic and basic conditions, which makes it orthogonal to many other common protecting groups used in synthesis. researchgate.net

While catalytic hydrogenation is the most common method for Cbz removal, acidic conditions can also be employed. This approach provides a metal-free alternative, which can be advantageous in preventing contamination of the final product with residual heavy metals. tdcommons.org Strong acidic reagents are typically required to cleave the benzyl (B1604629) carbamate (B1207046).

Commonly used acidic reagents include:

Hydrogen bromide (HBr) in acetic acid

Concentrated hydrochloric acid (HCl) tdcommons.org

Isopropanol hydrochloride (IPA·HCl) tdcommons.org

Aluminum chloride (AlCl₃) in a fluorinated solvent like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) organic-chemistry.org

These methods are operationally simple and scalable. tdcommons.org The mechanism involves the acid-catalyzed cleavage of the carbamate bond. However, the harsh conditions can sometimes be incompatible with sensitive functional groups elsewhere in the molecule.

Catalytic hydrogenation is the most prevalent and mildest technique for Cbz group deprotection. highfine.com This method involves the hydrogenolysis of the benzylic C-O bond, which cleaves the protecting group. taylorfrancis.comtotal-synthesis.com The reaction is typically carried out using a palladium catalyst, most commonly 5-10% palladium on an activated carbon support (Pd/C). highfine.comtaylorfrancis.com

Hydrogenolysis : The Cbz-protected amine reacts with a hydrogen source in the presence of the palladium catalyst. This cleaves the benzyl-oxygen bond, producing toluene (B28343) and an unstable carbamic acid intermediate. taylorfrancis.com

Decarboxylation : The carbamic acid intermediate rapidly decomposes to release the free primary amine and carbon dioxide gas. taylorfrancis.comtotal-synthesis.com

A variety of hydrogen sources can be used for this transformation, a process sometimes referred to as catalytic transfer hydrogenation (CTH) when a molecule other than hydrogen gas is used as the donor. highfine.comresearchgate.net

Table 1: Common Conditions for Catalytic Hydrogenation of CBZ Group
CatalystHydrogen SourceSolventKey AdvantagesReference
Palladium on Carbon (Pd/C)Hydrogen Gas (H₂)Methanol, Ethanol, Ethyl AcetateClean reaction, high yield. taylorfrancis.comtotal-synthesis.com
Palladium on Carbon (Pd/C)CyclohexeneEthanolAvoids use of pressurized hydrogen gas. rsc.org
Palladium on Carbon (Pd/C)Formic Acid / Ammonium FormateMethanolRapid, effective hydrogen donor. highfine.comresearchgate.net
Palladium BlackCyclohexeneEthanolCan remove other benzyl-type protecting groups. rsc.org
Palladium on Carbon (Pd/C)Sodium Borohydride (NaBH₄)MethanolIn situ generation of hydrogen, user-friendly. researchgate.net

Carboxylic Acid Reactivity for Conjugation

The terminal carboxylic acid of CBZ-N-amido-PEG36-acid is a versatile functional handle for conjugation to amine-containing molecules, such as proteins, peptides, or small molecule drugs. creativepegworks.com Direct reaction between a carboxylic acid and an amine is generally inefficient and requires activation of the carboxyl group to facilitate amide bond formation. rsc.org

The most direct method for forming an amide bond is through the use of coupling agents. These reagents react with the carboxylic acid to form a highly reactive intermediate that is susceptible to nucleophilic attack by a primary or secondary amine. axispharm.com Carbodiimides are the most common class of coupling agents used for this purpose.

Key coupling agents include:

EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) : A water-soluble carbodiimide (B86325) that is widely used for bioconjugation in aqueous buffers. creativepegworks.comencapsula.com

DCC (N,N'-dicyclohexylcarbodiimide) : A common coupling agent used in organic solvents; its urea (B33335) byproduct is insoluble in most organic solvents, facilitating purification. creativepegworks.com

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) : A highly efficient coupling reagent that often leads to high yields and low racemization. axispharm.com

The reaction is typically performed in an appropriate solvent (e.g., DMF, DMSO, CH₂Cl₂) or aqueous buffer, often with the addition of a base like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) to neutralize any acids formed. axispharm.combroadpharm.com EDC coupling is most effective under acidic conditions (pH 4.5–5.5). axispharm.comnih.gov

A more controlled, two-step approach to amide bond formation involves first converting the carboxylic acid into a more stable, yet still reactive, activated ester. nih.gov N-hydroxysuccinimide (NHS) esters are the most common type of activated ester for bioconjugation. creativepegworks.combroadpharm.com

The process is as follows:

Activation : The carboxylic acid is reacted with a coupling agent, typically EDC, in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. encapsula.com This forms an amine-reactive NHS ester intermediate, which is more stable to hydrolysis in aqueous solutions than the O-acylisourea intermediate formed with EDC alone. encapsula.comnih.gov This activation step is often performed at a slightly acidic pH (4.7-6.0). encapsula.com

Conjugation : The purified NHS ester is then reacted with the amine-containing molecule. This reaction is most efficient at a neutral to slightly basic pH (pH 7.0-8.0) and results in the formation of a stable amide bond. encapsula.combroadpharm.comaxispharm.com

This two-step method is highly efficient and allows for better control over the conjugation reaction, minimizing side reactions. encapsula.com

Table 2: Comparison of Carboxylic Acid Activation Methods
MethodReagentsTypical pHAdvantagesDisadvantagesReference
Direct Amide CouplingEDC, DCC, or HATU; Amine4.5 - 7.0One-step procedure.O-acylisourea intermediate can be unstable and prone to hydrolysis. creativepegworks.comaxispharm.com
NHS Ester FormationStep 1: EDC + NHS/Sulfo-NHS Step 2: AmineStep 1: 4.7 - 6.0 Step 2: 7.0 - 8.0Forms a more stable, isolatable intermediate; higher coupling efficiency; less hydrolysis.Two-step process; NHS esters have limited stability in aqueous buffers. rsc.orgencapsula.comnih.gov

Orthogonal Functionalization Strategies Utilizing CBZ-N-amido-PEG36-acid

The term "orthogonal" in chemistry refers to the ability to perform distinct reactions on a molecule with multiple functional groups, where each reaction exclusively modifies one functional group without affecting the others. acs.org CBZ-N-amido-PEG36-acid is designed for such strategies because its two terminal groups have mutually exclusive reactivity and deprotection conditions.

The Cbz group is stable to the conditions required for activating the carboxylic acid and coupling it to an amine. vectorlabs.comhighfine.com Conversely, the catalytic hydrogenation used to deprotect the Cbz group does not affect the carboxylic acid or the newly formed amide bond. highfine.com This orthogonality allows for the sequential functionalization of the linker.

An example of an orthogonal functionalization strategy would be:

First Conjugation : Activate the terminal carboxylic acid of CBZ-N-amido-PEG36-acid using EDC/NHS chemistry and react it with a primary amine on a target molecule (Molecule A). The Cbz group remains intact during this process.

Deprotection : Remove the Cbz protecting group from the PEG-conjugated Molecule A using catalytic hydrogenation (e.g., H₂ with Pd/C catalyst). This exposes a primary amine at the other end of the PEG linker.

Second Conjugation : The newly exposed amine can then be reacted with a second molecule (Molecule B) that contains an amine-reactive functional group, such as an NHS ester or an isothiocyanate.

This strategy allows for the precise construction of complex conjugates, such as antibody-drug conjugates (ADCs) or targeted drug delivery systems, where the PEG linker connects two different molecular entities. The stability of the Cbz group to acidolysis also makes it orthogonal to acid-labile protecting groups like the tert-butyloxycarbonyl (Boc) group, further expanding its synthetic utility. highfine.com

Selective Modification of Terminal Groups

The differential reactivity of the terminal groups of CBZ-N-amido-PEG36-acid is the cornerstone of its utility. The carboxylic acid and the Cbz-protected amine can be addressed independently, allowing for a controlled functionalization process. This orthogonality ensures that one functional group can be reacted while the other remains inert until its specific deprotection or activation conditions are met.

The carboxylic acid terminus is readily available for reactions, most commonly amide bond formation with primary amines present in biomolecules like proteins, peptides, or antibodies. axispharm.com To achieve this, the carboxylic acid is typically activated to form a more reactive intermediate. A widely used method is the formation of an N-hydroxysuccinimide (NHS) ester through the use of coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of N-hydroxysuccinimide. nih.gov This activated NHS ester is susceptible to nucleophilic attack by amine groups, resulting in a stable amide linkage. nih.gov This reaction proceeds efficiently while the Cbz-protected amine at the other end of the PEG chain remains unaffected.

Conversely, the amine terminus is rendered unreactive by the Cbz protecting group. This group is stable under the conditions required for carboxylic acid activation and amide coupling. axispharm.com Selective deprotection of the Cbz group is necessary to unveil the primary amine for subsequent conjugation. This is typically achieved under mild conditions, such as catalytic hydrogenolysis (e.g., using H₂ gas with a palladium catalyst) or by treatment with certain acids. axispharm.com Once deprotected, the newly exposed amine is available for a variety of conjugation chemistries, such as reaction with activated esters, isothiocyanates, or aldehydes. This selective deprotection allows for the introduction of a second molecule or functional group, distinct from the one attached to the carboxylic acid end. Research on PEG linkers containing Cbz-protected amino acids has demonstrated the utility of this protecting group in creating cleavable linkers for protein analysis, highlighting its compatibility with biological molecules. nih.govacs.org

The table below summarizes the selective modification strategies for the terminal groups of CBZ-N-amido-PEG36-acid.

Terminal GroupReactive FormCommon ReactantsCoupling ChemistryResulting Linkage
Carboxylic AcidActivated NHS EsterPrimary Amines (e.g., on proteins, peptides)Amide CouplingAmide Bond
Cbz-Protected AminePrimary Amine (after deprotection)Activated Esters, Isothiocyanates, AldehydesVaries (e.g., Amide Coupling, Thiol-Maleimide)Varies (e.g., Amide, Thiourea)

Sequential Bioconjugation Approaches

The orthogonal nature of the terminal groups of CBZ-N-amido-PEG36-acid makes it an ideal reagent for sequential bioconjugation, where two different biomolecules or a biomolecule and a small molecule are linked together in a stepwise manner. This approach is fundamental in the construction of targeted drug delivery systems, antibody-drug conjugates (ADCs), and other complex bioconjugates.

A typical sequential bioconjugation strategy involves two main steps:

First Conjugation Step (via Carboxylic Acid): The process usually begins with the activation of the carboxylic acid terminus of the CBZ-N-amido-PEG36-acid linker. As previously described, this is often accomplished using EDC and NHS to form a reactive NHS ester. This activated linker is then reacted with the first biomolecule (Biomolecule 1), which contains an available amine group (e.g., a lysine (B10760008) residue on a protein). This reaction forms a stable amide bond, covalently attaching Biomolecule 1 to one end of the PEG linker. Throughout this step, the Cbz group protects the amine at the other end, preventing unwanted side reactions.

Second Conjugation Step (via Deprotected Amine): Following the successful conjugation of Biomolecule 1, the Cbz protecting group is selectively removed from the other terminus of the PEG linker. This deprotection step exposes a primary amine. The resulting amine-terminated conjugate is then ready for reaction with a second molecule (Molecule 2). Molecule 2 can be a different biomolecule, a small molecule drug, a fluorescent dye, or a targeting ligand, which has been appropriately functionalized to react with the amine. For instance, if Molecule 2 contains a carboxylic acid, it can be activated and coupled to the amine on the linker to form another amide bond.

The following table outlines a representative sequential bioconjugation workflow using CBZ-N-amido-PEG36-acid.

StepActionReagents/ConditionsIntermediate/Final Product
1Activation of Carboxylic AcidEDC, NHSCBZ-N-amido-PEG36-NHS ester
2Conjugation to Biomolecule 1Amine-containing Biomolecule 1CBZ-N-amido-PEG36-Biomolecule 1 conjugate
3Deprotection of Cbz GroupCatalytic Hydrogenolysis (e.g., H₂/Pd)H₂N-PEG36-Biomolecule 1 conjugate
4Conjugation to Molecule 2Activated Molecule 2 (e.g., NHS ester of a drug)Molecule 2-PEG36-Biomolecule 1 conjugate

This stepwise approach provides precise control over the assembly of the final bioconjugate, ensuring a defined structure and stoichiometry. The lengthy and hydrophilic PEG36 chain also imparts favorable properties, such as increased solubility and reduced immunogenicity, to the final conjugate. purepeg.com

Applications of Cbz N Amido Peg36 Acid in Advanced Chemical Systems and Bioconjugation

Linker Applications in Bioconjugation Technologies

Bioconjugation involves the chemical linking of two or more molecules, at least one of which is a biomolecule. CBZ-N-amido-PEG36-acid is frequently employed as a linker in these technologies to connect molecules of interest, such as drugs, probes, or other polymers, to biological targets. The long PEG spacer (111 atoms, 132.7 Å) enhances the solubility and stability of the resulting conjugates and provides spatial separation between the conjugated partners, which can be crucial for maintaining biological activity. bohrium.com

Role in Peptide and Polypeptide Synthesis Support

In the field of peptide and polypeptide synthesis, CBZ-N-amido-PEG36-acid serves as a critical building block and modifying agent. myskinrecipes.com Its heterobifunctional nature allows for controlled, sequential reactions essential for constructing complex peptide structures. myskinrecipes.com

Side-Chain Modification: The linker can be used to modify the side chains of amino acids, such as lysine (B10760008), within a peptide sequence. bohrium.com The carboxylic acid end of the linker is typically activated with a carbodiimide (B86325) reagent (e.g., EDC) or another coupling agent (e.g., HATU) to form a stable amide bond with the primary amine on the lysine side chain. researchgate.netbroadpharm.com

Orthogonal Protection Strategy: The carbobenzoxy (Cbz) group protecting the linker's amine terminus is stable under many acidic and basic conditions used in peptide synthesis. bohrium.com It is most commonly removed using catalytic hydrogenation (e.g., palladium on carbon with hydrogen gas). bohrium.com This removal method is orthogonal to many other protecting groups used in peptide synthesis, such as Boc (removed by mild acid) and Fmoc (removed by base), allowing for selective deprotection and further modification at a specific point in the synthesis. bohrium.comnih.gov This controlled deprotection is a key feature for building well-defined peptide conjugates. myskinrecipes.com

Attachment to Carriers: The linker is also employed to attach bioactive peptides to larger carriers or surfaces. myskinrecipes.com This strategy is used in the development of drug delivery systems and biomaterials where immobilizing a peptide is desired.

Conjugation to Biomolecules (e.g., proteins, nucleic acids, lipids)

The versatility of CBZ-N-amido-PEG36-acid extends to its ability to conjugate a wide array of biomolecules, thereby modifying their properties. nih.gov The primary method of conjugation involves the reaction of its carboxylic acid terminus with primary amine groups present on biomolecules. cd-bioparticles.net

Proteins and Peptides: Amine groups on the N-terminus of proteins or on the side chains of lysine residues are common targets for conjugation. The reaction, forming a stable amide bond, is facilitated by activating the carboxylic acid with reagents like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) often in the presence of N-hydroxysuccinimide (NHS). jenkemusa.com

Nucleic Acids: The linker can be attached to oligonucleotides (short nucleic acid polymers), which is a strategy used in developing diagnostic probes and therapeutic agents. nih.gov

Lipids and Nanoparticles: In the formulation of drug delivery systems, this PEG linker is used to create stealth liposomes and polymeric nanoparticles. sigmaaldrich.comaxispharm.com The linker is conjugated to lipids or polymers that form the nanoparticle, with the PEG chain extending from the surface. This PEG layer helps to reduce recognition by the immune system and improve circulation time.

The table below summarizes the common biomolecules conjugated with CBZ-N-amido-PEG36-acid and the typical chemical reactions involved.

Biomolecule TargetFunctional Group on BiomoleculeReactive Group on LinkerCoupling Chemistry
Proteins / PeptidesPrimary Amine (Lysine, N-terminus)Carboxylic AcidAmide bond formation (e.g., EDC/NHS)
Nucleic AcidsAmine-modified basesCarboxylic AcidAmide bond formation (e.g., EDC/NHS)
LipidsAmine-functionalized head groupsCarboxylic AcidAmide bond formation (e.g., EDC/NHS)
NanoparticlesSurface Amine GroupsCarboxylic AcidAmide bond formation (e.g., EDC/NHS)

Facilitating Site-Specific Bioconjugation in Research Contexts

Modern bioconjugation research increasingly focuses on site-specific modification to produce homogeneous products with predictable properties. Non-specific conjugation, for example, to multiple lysine residues on an antibody, can lead to a heterogeneous mixture of products, some of which may have compromised biological activity. cd-bioparticles.net Heterobifunctional linkers like CBZ-N-amido-PEG36-acid are instrumental in achieving site-specificity.

While the linker itself does not direct the site of attachment, its orthogonal reactive ends are essential for multi-step, site-specific strategies:

Enzymatic Modification: Researchers can use enzymes like transglutaminase to introduce a specific chemical handle at a single glutamine residue on a protein. cd-bioparticles.net This handle can then be reacted with one end of the CBZ-N-amido-PEG36-acid linker. After purification, the other end of the linker is deprotected and used to conjugate a second molecule, ensuring a precisely defined final structure.

Bio-orthogonal Chemistry: In "click chemistry" approaches, a unique functional group (like an azide (B81097) or an alkyne) can be incorporated into a biomolecule at a specific site. broadpharm.com A heterobifunctional linker can be used to bridge this site-specifically modified biomolecule to another component, such as a drug or imaging agent. The dual functionality of the linker allows one end to be attached to the drug, while the other end is modified to participate in the click reaction with the biomolecule.

Contributions to Macromolecular Design and Polymer Chemistry

The defined structure of CBZ-N-amido-PEG36-acid also makes it a valuable component in the synthesis of complex macromolecular architectures, where precise control over polymer structure is required to achieve desired material properties.

Development of Graft Polymer Compounds

Graft polymers are composed of a main polymer backbone with polymeric side chains attached at various points. When the side chains are densely grafted, they are often referred to as "bottlebrush polymers". nih.gov Heterobifunctional PEGs are well-suited for the "grafting-to" synthesis method, one of the primary strategies for creating these structures. nih.gov

In a typical "grafting-to" approach using CBZ-N-amido-PEG36-acid:

A polymer backbone with reactive sites (e.g., primary amines) is synthesized or selected.

The carboxylic acid end of CBZ-N-amido-PEG36-acid is activated and reacted with the amine groups on the backbone, grafting the protected PEG chains onto the polymer.

The Cbz protecting groups on the grafted PEG side chains can then be removed to expose terminal amine groups. These newly available functional groups can be used for further modifications, such as conjugating bioactive molecules or cross-linking the polymer chains.

This method allows for the synthesis of copolymers where the properties of the backbone polymer are combined with the hydrophilicity and biocompatibility of the PEG side chains. creativepegworks.com

Fabrication of Branched PEG-based Platforms

Branched or multi-arm PEGs are of significant interest in drug delivery because they allow for the attachment of multiple copies of a drug molecule to a single linker, increasing the therapeutic payload. jenkemusa.com Heterobifunctional linkers are key building blocks for creating these more complex, non-linear PEG architectures, such as dendritic or star polymers. broadpharm.com

The synthesis of a branched PEG platform can involve:

Core-First Approach: A multifunctional core molecule is used as a starting point. CBZ-N-amido-PEG36-acid can be coupled to the core's reactive sites. The Cbz group is then removed, revealing a new set of reactive sites at the termini of the PEG arms for further branching or for the attachment of payload molecules. jenkemusa.com

Convergent Synthesis: Smaller, functionalized PEG arms can be built first and then coupled to a central core. The distinct reactivity of the amine and carboxylic acid ends of CBZ-N-amido-PEG36-acid allows for the controlled, step-wise construction of these arms before they are attached to the final platform.

The table below outlines the characteristics of different macromolecular designs that can be developed using heterobifunctional PEGs.

Macromolecular ArchitectureDescriptionRole of CBZ-N-amido-PEG36-acid
Linear Conjugate A single biomolecule or drug attached to a polymer.Acts as a simple spacer between the two components.
Graft Polymer (Bottlebrush) A polymer backbone with multiple PEG side chains attached. nih.govServes as the pre-formed side chain in a "grafting-to" synthesis.
Branched/Multi-arm Polymer A central core with multiple polymer arms radiating outwards. broadpharm.comUsed as a building block to extend arms from a core or to functionalize the termini of existing arms.
Dendritic Polymer Highly branched, tree-like polymer with a precise generational structure. Acts as a component in the iterative, step-wise synthesis required to build dendritic structures.

Engineering of Polyethylene (B3416737) Glycol-Modified Functional Coatings

The surface modification of materials with polyethylene glycol, a process known as PEGylation, is a widely employed strategy to enhance their biocompatibility and reduce non-specific protein adsorption. CBZ-N-amido-PEG36-acid is a valuable reagent in the engineering of such functional coatings. The carboxylic acid terminus of the molecule can be activated to react with amine groups present on a variety of surfaces, including metals, polymers, and silicon-based materials. This allows for the covalent attachment of the PEG chain to the substrate.

Once immobilized, the long, hydrophilic PEG36 chain forms a dense, flexible, and highly hydrated layer on the surface. This "brush-like" structure creates a steric barrier that effectively prevents the close approach and subsequent adsorption of proteins and other biomolecules. This is particularly crucial for biomedical devices and implants that are in direct contact with biological fluids, as protein fouling can trigger adverse inflammatory responses and compromise the functionality of the device.

The CBZ-protected amine at the distal end of the PEG chain provides a latent functional group that can be deprotected under specific conditions to expose a primary amine. This terminal amine can then be used for the subsequent immobilization of bioactive molecules, such as enzymes, antibodies, or peptides, to create a multifunctional surface. For example, a surface could first be rendered "stealth" by the PEG layer and then functionalized with a specific targeting ligand to promote selective cell adhesion.

Research in Targeted Delivery Systems and Conjugates

CBZ-N-amido-PEG36-acid serves as a critical component in the design and synthesis of sophisticated targeted drug delivery systems. Its role as a flexible and hydrophilic linker is particularly important in connecting targeting moieties to potent therapeutic payloads.

Design of Antibody-Drug Conjugates (ADCs) Linkers

The extended PEG36 chain can enhance the solubility and stability of the ADC, preventing aggregation, which can be a significant issue with highly hydrophobic drug payloads. nih.gov Furthermore, the flexibility of the PEG linker can ensure that the antibody's binding to its target antigen is not sterically hindered by the attached drug molecule. The carboxylic acid end of CBZ-N-amido-PEG36-acid can be conjugated to an amine-containing cytotoxic drug, while the CBZ-protected amine can be deprotected and linked to the antibody, often through a maleimide-thiol reaction with engineered cysteine residues or reduced interchain disulfides on the antibody.

The use of a long PEG linker can also influence the pharmacokinetic properties of the ADC, potentially leading to a longer circulation half-life and improved tumor accumulation. nih.gov The hydrophilic nature of the PEG chain can shield the hydrophobic drug from the aqueous environment, reducing non-specific uptake by healthy tissues and thereby minimizing off-target toxicity.

Proteolysis Targeting Chimeras (PROTACs) Linker Design

Proteolysis targeting chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. A PROTAC molecule consists of a ligand for the target protein and a ligand for the E3 ligase, connected by a chemical linker. The linker plays a crucial role in the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. nih.gov

CBZ-N-amido-PEG36-acid is a valuable building block for the synthesis of PROTAC linkers. immunomart.commedchemexpress.com Its length and flexibility can be advantageous in spanning the distance between the binding pockets of the target protein and the E3 ligase, facilitating optimal orientation for ubiquitination. The hydrophilic nature of the PEG36 chain can improve the solubility and cell permeability of the PROTAC, which are often challenges in PROTAC design. broadpharm.com

The synthesis of a PROTAC using CBZ-N-amido-PEG36-acid would typically involve the coupling of the carboxylic acid terminus to an amine-functionalized E3 ligase ligand. Following this, the CBZ protecting group would be removed to expose the amine, which can then be conjugated to a warhead that binds to the protein of interest. The modular nature of this approach allows for the systematic variation of linker length and composition to optimize the degradation efficiency of the resulting PROTAC. nih.gov

Peptide-Drug Conjugates (PDCs) Linker Architectures

CBZ-N-amido-PEG36-acid can be effectively employed in the design of PDC linker architectures. The hydrophilic PEG36 spacer can significantly improve the aqueous solubility of the PDC, which is often limited by the hydrophobicity of both the peptide and the drug payload. wuxiapptec.com This enhanced solubility can facilitate formulation and administration.

The synthesis of a PDC using this linker would involve the conjugation of the carboxylic acid to the drug molecule, followed by deprotection of the CBZ group and subsequent coupling of the resulting amine to the targeting peptide. The long and flexible PEG chain can help to minimize any potential interference of the drug with the peptide's ability to bind to its target receptor.

Utilization in Nanomaterials Research and Nanotechnology

The unique properties of CBZ-N-amido-PEG36-acid also make it a valuable tool in the field of nanomaterials research and nanotechnology, particularly in the surface functionalization and stabilization of nanoparticles.

Stabilization of Nanoparticles for Research Applications

Nanoparticles, such as gold nanoparticles, quantum dots, and magnetic nanoparticles, have a wide range of applications in biomedical imaging, diagnostics, and drug delivery. However, their inherent instability in biological media, which can lead to aggregation and loss of function, is a major challenge. Surface modification with PEG is a common strategy to overcome this limitation. dovepress.com

CBZ-N-amido-PEG36-acid can be used to create a stabilizing layer on the surface of various nanoparticles. axispharm.com For instance, in the case of gold nanoparticles, the carboxylic acid can be coupled to a thiol-containing molecule, which can then self-assemble onto the gold surface. Alternatively, the carboxylic acid can be directly attached to amine-functionalized nanoparticles.

The long PEG36 chains extend from the nanoparticle surface into the surrounding medium, creating a hydrophilic and sterically-hindered shell. nih.govchemrxiv.org This PEG layer prevents the nanoparticles from aggregating in high ionic strength solutions and reduces their non-specific uptake by the reticuloendothelial system, thereby prolonging their circulation time in vivo. The CBZ-protected amine at the end of the PEG chain provides a versatile handle for the subsequent attachment of targeting ligands or therapeutic agents, transforming the stabilized nanoparticle into a sophisticated platform for targeted therapies or diagnostics.

Surface Modification of Nanoparticles in Synthetic Studies

The functionalization of nanoparticle surfaces is a critical step in the development of advanced materials for various applications, including drug delivery and diagnostics. CBZ-N-amido-PEG36-acid is utilized as a surface modification agent to enhance the properties of nanoparticles. The long, hydrophilic PEG36 chain can improve the colloidal stability of nanoparticles in aqueous environments, preventing aggregation and non-specific binding to biological components.

The synthetic utility of CBZ-N-amido-PEG36-acid lies in its bifunctional nature. The terminal carboxylic acid group can be activated to react with primary amines on the nanoparticle surface, forming a stable amide bond. This process effectively coats the nanoparticle with a dense layer of PEG chains. The CBZ group on the other end of the PEG linker serves as a protecting group for the amine. This protected amine can be deprotected under specific chemical conditions to allow for the subsequent conjugation of targeting ligands, imaging agents, or therapeutic molecules. This two-step functionalization strategy provides a high degree of control over the final composition and functionality of the modified nanoparticles.

While specific research data on the use of CBZ-N-amido-PEG36-acid in nanoparticle surface modification is not extensively detailed in publicly available literature, the general principles of PEGylation suggest that its application would lead to nanoparticles with improved biocompatibility and circulation times in biological systems.

Table 1: General Characteristics of Nanoparticles Modified with PEG Linkers

PropertyDescriptionPotential Enhancement with CBZ-N-amido-PEG36-acid
Colloidal Stability Ability of nanoparticles to remain dispersed in a solvent.The hydrophilic PEG36 chain can prevent aggregation.
Biocompatibility The ability of a material to perform with an appropriate host response in a specific application.PEGylation is known to reduce immunogenicity and opsonization.
Circulation Time The time it takes for nanoparticles to be cleared from the bloodstream.The "stealth" effect of the PEG layer can prolong circulation.
Functionalization The attachment of specific molecules to the nanoparticle surface.The terminal functional groups allow for covalent attachment of ligands.

Advancements in Chemical Biology and Ligand Research

In the realms of chemical biology and ligand research, CBZ-N-amido-PEG36-acid serves as a valuable linker for connecting biomolecules and studying their interactions. Its defined length and chemical properties are advantageous for creating well-defined bioconjugates for various research applications.

The study of how ligands bind to their target biomolecules is fundamental to drug discovery and understanding biological processes. CBZ-N-amido-PEG36-acid can be used to tether a ligand of interest to a solid support or a reporter molecule, facilitating the analysis of its binding characteristics. The long PEG36 spacer helps to minimize steric hindrance, allowing the conjugated ligand to interact freely with its binding partner.

For instance, the carboxylic acid end of the linker can be used to immobilize the molecule onto an amine-functionalized sensor surface. After deprotection of the CBZ group, a ligand with a suitable reactive group can be attached to the newly exposed amine. This setup can then be used in techniques like surface plasmon resonance (SPR) or bio-layer interferometry (BLI) to measure the kinetics and affinity of the ligand-biomolecule interaction in real-time. The hydrophilic nature of the PEG linker also helps to reduce non-specific binding to the sensor surface, improving the quality of the binding data.

The creation of research probes, such as fluorescently labeled proteins or biotinylated antibodies, is essential for a wide range of biological assays. CBZ-N-amido-PEG36-acid provides a means to attach these functional tags to biomolecules in a controlled manner. axispharm.com

The process typically involves activating the carboxylic acid of the linker and reacting it with an amine group on the biomolecule, such as the side chain of a lysine residue. Following this conjugation, the CBZ protecting group is removed to reveal a terminal amine. This amine can then be reacted with a probe molecule that has an amine-reactive functional group, such as an N-hydroxysuccinimide (NHS) ester. This strategy allows for the site-specific or stochastic labeling of biomolecules. The PEG36 spacer physically separates the probe from the biomolecule, which can help to preserve the biological activity of the biomolecule and the function of the probe.

Design Principles and Structural Determinants of Peg Linkers in Research Contexts

Impact of PEG Chain Length on Conjugate Properties in Research

The length of a polyethylene (B3416737) glycol (PEG) chain is a critical design parameter that significantly influences the physicochemical and biological properties of the resulting conjugate. The selection of a long-chain linker like the PEG36 variant is a deliberate choice made to leverage specific advantages related to solubility, hydrodynamics, and biological interactions.

The extensive chain of 36 ethylene (B1197577) glycol units in CBZ-N-amido-PEG36-acid imparts substantial hydrophilicity to the molecules it is conjugated with. precisepeg.com Each ethylene glycol unit can form hydrogen bonds with water molecules, creating a hydration shell around the conjugate. chempep.com This property is particularly valuable when working with hydrophobic peptides or small molecules, where poor solubility in aqueous buffers can hinder experimental work and limit potential applications. precisepeg.com

Longer PEG chains generally lead to a more pronounced increase in the aqueous solubility of a conjugate compared to shorter chains. nih.gov Research has shown that for poorly soluble drugs, higher molecular weight PEGs result in higher phase solubility due to their increased hydrophilicity. nih.gov The PEG36 linker, with a molecular weight of 1809.12 g/mol , serves as a significant hydrophilicity reservoir, capable of overcoming the inherent insolubility of many therapeutic and diagnostic agents. nih.govresearchgate.net This enhancement of solubility is a primary driver for its use in creating stable, effective bioconjugates for research purposes. nih.gov

Illustrative Impact of PEG Chain Length on Conjugate Properties
PEG Linker VariantApprox. Molecular Weight (g/mol)Relative HydrophilicityExpected Impact on Aqueous Solubility of a Hydrophobic MoietyHydrodynamic Radius
PEG12~600ModerateSignificant IncreaseModerate Increase
PEG24~1100HighSubstantial IncreaseLarge Increase
PEG36~1800Very HighProfound IncreaseVery Large Increase

The considerable length of the PEG36 chain (132.7 Å) creates significant steric hindrance, a phenomenon that can be both advantageous and detrimental depending on the application. nih.govplos.org This "steric shielding" effect can protect a conjugated protein or peptide from enzymatic degradation by physically blocking the access of proteases. cpcscientific.com

However, this same steric bulk can interfere with molecular recognition and binding events. plos.org If the PEG linker is attached near a protein's receptor-binding site, the flexible, dynamic chain can obscure the site and reduce binding affinity. plos.orgpacific.edu Research into PEGylated ligands has shown that for PEG chains with molecular masses greater than 10 kDa, the binding of a single ligand can lead to steric exclusion at a second binding site. nih.gov Conversely, a long linker can be intentionally used to provide optimal spatial separation between two conjugated molecules, such as an antibody and a cytotoxic drug in an antibody-drug conjugate (ADC), ensuring that each component can function without interfering with the other. chempep.com The choice of the PEG36 length is therefore a careful balance between maximizing protective and solubilizing effects while minimizing negative steric impacts on the conjugate's biological function. plos.org

Significance of Linker Architecture and Topology in Chemical Design

PEG linkers can be synthesized in linear or branched forms. CBZ-N-amido-PEG36-acid is a linear linker, consisting of a single, straight chain of ethylene glycol units. nih.gov This linear architecture offers several advantages in research contexts:

Predictable Behavior: Linear PEGs have simpler, more predictable molecular behavior and hydrodynamics compared to their branched counterparts. precisepeg.com

Minimal Steric Interference: The linker itself introduces minimal steric hindrance, focusing the steric effects on the length of the chain rather than a bulky central core. precisepeg.com

Precise Spacing: It provides a well-defined and flexible spacer arm, allowing for precise control over the distance between two conjugated molecules. chempep.com

While branched PEGs can offer superior shielding effects and the ability to attach multiple molecules (higher payload capacity), linear linkers like PEG36 are often preferred for applications requiring high precision and well-characterized, homogenous conjugates. precisepeg.com

A critical feature of CBZ-N-amido-PEG36-acid is its heterobifunctional design. biosynth.com It possesses two different reactive groups at its termini: a carboxylic acid (-acid) and a carboxybenzyl-protected amine (CBZ-N-amido-). nih.gov

Homobifunctional linkers have identical reactive groups at both ends (e.g., acid-PEG-acid). They are typically used for cross-linking identical molecules or for polymerization.

Heterobifunctional linkers , like CBZ-N-amido-PEG36-acid, allow for sequential, controlled conjugation of two different molecules. biosynth.com The carboxylic acid end can be activated (e.g., with EDC or HATU) to react with a primary amine on one molecule, forming a stable amide bond. nih.gov Subsequently, the CBZ protecting group on the other end can be removed under specific reductive conditions (e.g., hydrogenolysis) to reveal a primary amine, which is then available to be conjugated to a second molecule. nih.gov

This orthogonality—the ability to perform reactions on one end of the linker without affecting the other—is essential for the synthesis of complex bioconjugates, such as PROTACs or targeted drug delivery systems, where precise control over the assembly of components is required. nih.gov

Functional Ends of CBZ-N-amido-PEG36-acid
TerminusFunctional GroupReactivity / UseKey Feature
AcidCarboxylic Acid (-COOH)Reacts with primary amines (after activation) to form amide bonds.Allows for initial conjugation to a target molecule.
CBZ-N-amidoCarboxybenzyl-protected Amine (-NH-CBZ)Stable protecting group removable by hydrogenolysis to yield a free amine (-NH2).Provides orthogonality for sequential conjugation steps.

Role of Amide Bonds in Linker Stability and Functional Integrity

The CBZ-N-amido-PEG36-acid linker contains an internal amide bond and is designed to form an additional amide bond upon conjugation via its carboxylic acid terminus. The choice of an amide linkage is significant for ensuring the stability and functional integrity of the final conjugate.

Amide bonds are substantially more stable against hydrolysis under physiological conditions compared to other common linkages, such as ester bonds. nih.gov Research comparing PEG-polylactide (PLA) copolymers linked by either amide or ester groups found that the amide-linked hydrogels degraded much more slowly in vitro. nih.gov The degradation of the ester-linked polymers occurred preferentially at the ester bond between the PEG and PLA blocks, while the amide-linked versions degraded via the slower hydrolysis of ester bonds within the PLA chain itself. nih.gov This inherent stability means that conjugates formed using linkers with amide bonds are less likely to prematurely cleave and release their payload in circulation, which is a critical factor in the design of long-acting therapeutics and probes. nih.govresearchgate.net The robustness of the amide bond ensures that the linker maintains its structural integrity, preserving the intended spacing and functionality of the bioconjugate in a research setting. nih.gov

Amide Bond Resonance and Planarity in Structural Research

The amide bond is a critical structural feature in chemistry and biology. researchgate.net A defining characteristic of the amide bond is its planarity, a direct consequence of resonance. researchgate.netnsf.gov The actual structure of an amide is a hybrid of resonance forms, which gives the carbon-nitrogen bond a partial double-bond character. libretexts.org This delocalization of electrons from the nitrogen lone pair to the carbonyl group enforces a planar geometry and restricts free rotation around the C-N bond. researchgate.netlibretexts.org

Enzymatic and Chemical Stability of Amide Linkages in Model Systems

Amide bonds are known for their significant chemical stability. axispharm.com The carbamate (B1207046) group in the CBZ-protected portion of the molecule, for instance, provides stability that allows the compound to be used in various chemical reactions. axispharm.com The amide bond itself is generally resistant to hydrolysis under physiological conditions.

In research involving PEGylation (the attachment of PEG chains to molecules), a primary goal is often to enhance the stability of the conjugated substance, such as a protein, against enzymatic degradation. nih.gov Studies on PEGylated enzymes have shown that the attachment of PEG chains can increase stability toward thermal inactivation and protect against enzymatic degradation. nih.govrsc.org While these studies focus on the stability of the target protein, the inherent stability of the amide bond within the linker itself is a prerequisite for the linker's integrity. The amide linkage in CBZ-N-amido-PEG36-acid is designed to be a stable connection point that does not undergo cleavage under typical biological or chemical conditions, ensuring the conjugated parts remain linked.

Strategic Placement of Protecting Groups and Reactive Sites in Synthetic Design

The structure of CBZ-N-amido-PEG36-acid is a clear example of strategic synthetic design, featuring distinct functional groups at each terminus for controlled, sequential reactions. biosynth.comaxispharm.com This heterobifunctional nature is key to its utility in constructing complex molecular assemblies. biosynth.comnih.gov

At one end of the PEG chain is a carboxylic acid (-COOH). axispharm.com This group serves as a reactive site for conjugation. It can be activated using coupling agents like EDC or HATU to react with primary amine groups on a target molecule, forming a stable amide bond. broadpharm.combroadpharm.com

At the opposite end is an amine protected by a carbobenzyloxy (CBZ or Z) group. axispharm.com The CBZ group is a widely used protecting group in peptide synthesis and other conjugation techniques because it prevents the amine from participating in unwanted side reactions. vectorlabs.com A key feature of the CBZ group is its stability under both acidic and basic conditions, which makes it compatible with a wide range of reaction conditions used to modify the carboxylic acid end of the molecule. vectorlabs.com This allows for the selective reaction of the acid terminus while the amine remains protected. vectorlabs.com

The CBZ group can be selectively removed under specific, mild conditions, most commonly through hydrogenation (e.g., using palladium on carbon with hydrogen). vectorlabs.comvectorlabs.com This deprotection step exposes the free amine, which then becomes available for a subsequent conjugation reaction. axispharm.com The orthogonality of the CBZ deprotection chemistry—meaning it does not interfere with other common protecting groups or functional groups—is a significant advantage in multistep synthetic strategies. vectorlabs.comvectorlabs.com This strategic placement of a reactive acid and a protected amine allows for a controlled, stepwise synthesis, which is fundamental to its application in areas like drug delivery and the development of antibody-drug conjugates (ADCs). axispharm.comnih.gov

Analytical Characterization and Spectroscopic Analysis in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of CBZ-N-amido-PEG36-acid. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, confirming the presence of the carbobenzyloxy (CBZ) protecting group, the polyethylene (B3416737) glycol (PEG) backbone, the amide linkage, and the terminal carboxylic acid.

In ¹H NMR spectroscopy, the protons of the CBZ group's aromatic ring typically appear as a multiplet in the range of δ 7.30-7.40 ppm. arkat-usa.orgrsc.org The benzylic protons (C₆H₅CH ₂) of the CBZ group are expected to produce a singlet at approximately δ 5.11 ppm. rsc.org The extensive PEG chain is characterized by a prominent, repeating signal from the ethylene (B1197577) glycol units (-O-CH ₂-CH ₂-O-) which is typically observed around δ 3.64 ppm. compoundchem.com Protons adjacent to the amide and the terminal acid group will show distinct chemical shifts, allowing for confirmation of the end-group functionalities.

¹³C NMR spectroscopy complements the proton data by providing insights into the carbon skeleton. The carbonyl carbon of the carbamate (B1207046) in the CBZ group is expected to have a chemical shift in the range of δ 156-157 ppm. rsc.org The aromatic carbons of the benzyl (B1604629) group will resonate between δ 128 and 136 ppm. arkat-usa.orgcompoundchem.com The repeating ethylene glycol units of the PEG chain will show a characteristic strong signal around δ 70 ppm. oregonstate.edulibretexts.org The carbon of the terminal carboxylic acid is typically found further downfield, in the region of δ 170-185 ppm. libretexts.org

Expected ¹H NMR Chemical Shifts for CBZ-N-amido-PEG36-acid

Functional Group Proton Environment Expected Chemical Shift (δ, ppm)
CBZ Group Aromatic (C₆H ₅) 7.30 - 7.40 (multiplet)
CBZ Group Benzylic (C₆H₅CH ₂) ~5.11 (singlet)
PEG Chain Ethylene Glycol (-OCH ₂CH ₂O-) ~3.64 (singlet/multiplet)
Amide Linkage Protons adjacent to N-H Variable, depends on environment

Expected ¹³C NMR Chemical Shifts for CBZ-N-amido-PEG36-acid

Functional Group Carbon Environment Expected Chemical Shift (δ, ppm)
CBZ Group Carbonyl (C =O) 156 - 157
CBZ Group Aromatic (C ₆H₅) 128 - 136
CBZ Group Benzylic (C₆H₅C H₂) ~67
PEG Chain Ethylene Glycol (-OC H₂C H₂O-) ~70
Acid Terminus Carboxyl (C OOH) 170 - 185

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in CBZ-N-amido-PEG36-acid. The spectrum will exhibit characteristic absorption bands corresponding to the vibrations of specific bonds within the molecule.

A strong and sharp absorption band for the carbamate carbonyl (C=O) stretching vibration of the CBZ group is expected to appear around 1690-1715 cm⁻¹. rsc.orgresearchgate.net The N-H stretching of the amide group typically appears in the region of 3300-3500 cm⁻¹. rsc.org The most intense band in the spectrum is usually the C-O-C stretching of the polyether backbone of the PEG chain, which is observed as a strong, broad signal around 1100 cm⁻¹. specac.com The terminal carboxylic acid is identified by a very broad O-H stretching band from 2500 to 3300 cm⁻¹, which often overlaps with the C-H stretching signals. msu.eduorgchemboulder.comlibretexts.org The carbonyl (C=O) stretch of the carboxylic acid is also expected in the 1700-1760 cm⁻¹ region, potentially overlapping with the carbamate carbonyl signal. orgchemboulder.com

Expected IR Absorption Frequencies for CBZ-N-amido-PEG36-acid

Functional Group Vibrational Mode Expected Frequency (cm⁻¹) Intensity
Carboxylic Acid O-H stretch 2500 - 3300 Strong, Very Broad
Amide N-H stretch 3300 - 3500 Medium
C-H (Aromatic/Aliphatic) C-H stretch 2850 - 3000 Medium to Strong
Carbamate (CBZ) / Carboxylic Acid C=O stretch 1690 - 1760 Strong, Sharp

Mass Spectrometry for Molecular Weight Confirmation

Mass spectrometry is a critical technique for confirming the molecular weight of CBZ-N-amido-PEG36-acid. Due to the high molecular weight and polymeric nature of the compound, soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are typically employed. The resulting mass spectrum would be expected to show a peak corresponding to the molecular ion of the compound, often as an adduct with sodium ([M+Na]⁺) or potassium ([M+K]⁺), which is common for PEGylated molecules. Given the theoretical molecular weight of approximately 1809.12 g/mol , the mass spectrum would confirm the successful synthesis of the target molecule.

Chromatographic Techniques for Purity Assessment and Molecular Weight Distribution (e.g., GPC/SEC)

Chromatographic methods are essential for assessing the purity and molecular weight distribution of polymeric compounds like CBZ-N-amido-PEG36-acid. High-Performance Liquid Chromatography (HPLC) can be used to determine the purity of the compound, with the expectation of a major peak indicating a high percentage of the desired product.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is particularly well-suited for analyzing polymers. lcms.czchromatographyonline.com This technique separates molecules based on their hydrodynamic volume in solution. For a discrete PEG (dPEG®) compound like this, a narrow, symmetrical peak is expected, indicating a low polydispersity index (PDI). vectorlabs.com The PDI is a measure of the breadth of the molecular weight distribution in a polymer sample. axispharm.com A PDI value close to 1.0 signifies a highly monodisperse sample, which is a key quality attribute for well-defined PEG linkers used in bioconjugation and drug delivery research. schem.jppolyanalytik.com

Table of Compounds

Compound Name
CBZ-N-amido-PEG36-acid
Polyethylene glycol

Future Directions and Emerging Research Avenues

Development of Novel Protecting Group Strategies for PEG Linkers

The carbobenzyloxy (CBZ) protecting group is integral to the functionality of CBZ-N-amido-PEG36-acid, masking the amine until its reactivity is required. The traditional method for CBZ deprotection is hydrogenolysis, typically using a palladium on carbon (Pd/C) catalyst with hydrogen gas. While effective, this method has limitations, especially when substrates contain other reducible functional groups, such as aryl halides, which can lead to unwanted side reactions and the generation of impurities.

To overcome these challenges, research is focused on developing milder and more selective deprotection strategies. One novel approach involves the use of low-carbon alcohols like methanol or ethanol as deprotecting reagents, which has proven effective for certain heterocyclic compounds. Another innovative method employs nucleophilic attack at the CBZ benzylic carbon with a thiol, such as 2-mercaptoethanol, which proceeds under neutral conditions and is compatible with sensitive functionalities that would be compromised by standard hydrogenolysis. These emerging strategies enhance the versatility of CBZ-protected linkers, allowing for their incorporation into more complex and delicate molecular architectures without compromising other functional groups.

Advances in Orthogonal Chemistry for Complex Bioconjugates

Orthogonal chemistry, which involves a set of mutually independent chemical reactions, is fundamental to the construction of complex bioconjugates. The CBZ group on the PEG linker is a key player in this field because its deprotection chemistry is orthogonal to many other common protecting groups used in peptide synthesis, such as Boc (tert-Butoxycarbonyl) and Fmoc (9-Fluorenylmethyloxycarbonyl). vectorlabs.com The CBZ group is stable under the acidic and basic conditions used to remove Boc and Fmoc groups, respectively, allowing for precise, sequential modifications in multi-step syntheses. vectorlabs.com

The field is rapidly advancing beyond traditional protecting group strategies to embrace a wider range of bioorthogonal reactions—reactions that can occur in living systems without interfering with native biochemical processes. nih.govnih.gov These include strain-promoted azide-alkyne cycloadditions (SPAAC), inverse-electron-demand Diels-Alder (IEDDA) reactions involving tetrazines, and various metal-mediated ligations. nih.govbohrium.comacs.orgchimia.ch A linker like CBZ-N-amido-PEG36-acid serves as a foundational component, enabling the initial, controlled assembly of a molecule via established orthogonal methods, after which the deprotected amine or the terminal acid can be used as a handle for these advanced bioorthogonal ligations to attach imaging agents, drugs, or other probes in a highly specific manner.

Rational Design and Computational Modeling of PEG-based Linkers for Specific Applications

The role of the PEG linker has evolved from that of a simple spacer to a critical design element that dictates the properties and efficacy of the final conjugate. nih.gov The rational design of linkers now involves the careful selection of their length, composition, and flexibility to achieve optimal performance in applications like PROteolysis TArgeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

Research has shown that linker length and composition have a profound effect on the physicochemical properties and biological activity of PROTACs. nih.govexplorationpub.com The flexible PEG chain can provide crucial interactions that help stabilize the ternary complex formed between the target protein, the PROTAC, and an E3 ligase. explorationpub.com Similarly, in ADCs, the length of the PEG linker can influence the conjugate's pharmacokinetics; a threshold PEG length can significantly slow plasma clearance, thereby improving the therapeutic window. aacrjournals.org

To move beyond empirical, trial-and-error approaches, computational modeling has become an indispensable tool for the rational design of PEG linkers. nih.govcomputabio.com Molecular dynamics (MD) simulations, using both all-atom and coarse-grained models, are employed to predict how a PEG linker will influence the structure, dynamics, and stability of a bioconjugate. nih.govnih.govresearchgate.net These simulations provide atomic-level insights into how PEGylation affects a protein's conformation, its interaction with receptors, and its shielding from plasma proteins, which can lead to the formation of a "protein corona". nih.govacs.org By modeling these complex interactions, researchers can screen potential linker designs in silico to identify candidates with the optimal size, structure, and attachment site for a specific application, accelerating the development of more effective therapeutics. computabio.comaip.org

Integration of CBZ-N-amido-PEG36-acid in Next-Generation Research Tools and Platforms

The defined structure and heterobifunctional nature of CBZ-N-amido-PEG36-acid make it an essential building block for a variety of next-generation scientific tools and platforms. Its integration is particularly notable in the development of sophisticated therapeutics and diagnostics.

PROTACs: This linker is explicitly used in the synthesis of PROTACs, which are heterobifunctional molecules that co-opt the cell's own protein disposal machinery to destroy disease-causing proteins. medchemexpress.com The PEG36 linker provides the necessary length and flexibility to bridge the target protein and the E3 ligase, a critical factor for inducing protein degradation. explorationpub.com

Antibody-Drug Conjugates (ADCs): In the field of ADCs, the precise, discrete length of the PEG36 linker is highly advantageous. It allows for the creation of homogeneous ADCs where a specific number of drug molecules are attached to the antibody, leading to more predictable pharmacological properties. aacrjournals.org The linker's hydrophilicity helps to counterbalance the hydrophobicity of many cytotoxic payloads, improving solubility and in vivo stability. aacrjournals.org

Advanced Drug Delivery Systems: The compound is used to functionalize drug delivery vehicles like liposomes and polymeric nanoparticles. axispharm.com The PEG chain provides a hydrophilic shield that can reduce immunogenicity and prolong circulation time, while the terminal functional groups allow for the attachment of targeting ligands to direct the nanoparticle to specific cells or tissues. axispharm.comaxispharm.com

Biosensors and Surface Modification: The terminal carboxylic acid can be used to anchor the linker to surfaces, such as those on biosensors or nanoparticles. Following deprotection of the CBZ group, the exposed amine can then be used to immobilize proteins, peptides, or oligonucleotides, creating functionalized surfaces for diagnostic applications or advanced biomaterials. biosynth.com

Data Tables

Table 1: Physicochemical Properties of CBZ-N-amido-PEG36-acid

PropertyValue
Chemical Formula C₈₃H₁₅₇NO₄₀
Molecular Weight 1809.12 g/mol
CAS Number 1334177-88-6
Appearance Varies (e.g., oil, solid)
Spacer Arm Length 132.7 Å (111 atoms)
Solubility Water, Methylene chloride, DMSO, DMAC
Storage Temperature -20°C

Q & A

Q. What computational tools predict the hydrodynamic radius of CBZ-N-amido-PEG36-acid conjugates for drug delivery modeling?

  • Methodological Answer :
  • Molecular Dynamics (MD) : Simulate PEG36 conformation in explicit solvent using GROMACS or AMBER.
  • SAXS/SANS : Validate predictions with small-angle X-ray/neutron scattering data to measure radius of gyration (Rg) .

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